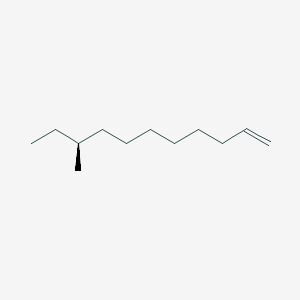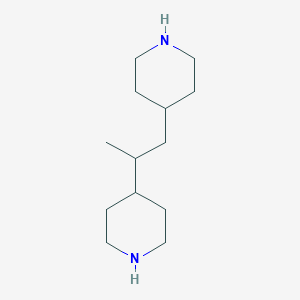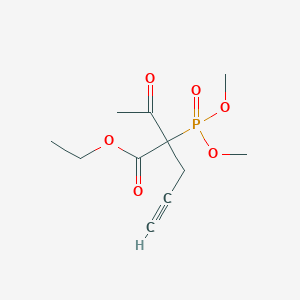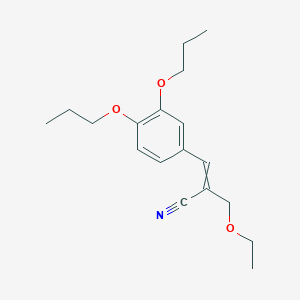
5-Amino-N-(4-bromophenyl)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-N-(4-bromophenyl)naphthalene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an amino group, a bromophenyl group, and a naphthalene sulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N-(4-bromophenyl)naphthalene-1-sulfonamide typically involves the following steps:
Nitration: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminonaphthalene.
Sulfonation: 1-Aminonaphthalene undergoes sulfonation to form 1-aminonaphthalene-1-sulfonic acid.
Coupling Reaction: The sulfonic acid derivative is then coupled with 4-bromophenylamine under suitable conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or sulfinic acid.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfonic or sulfinic acids.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
- Evaluated for its ability to inhibit specific enzymes involved in disease pathways.
Industry:
- Utilized in the development of dyes and pigments due to its chromophoric properties.
- Applied in the production of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Amino-N-(4-bromophenyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The sulfonamide group is crucial for this interaction, as it mimics the natural substrate of the enzyme, leading to competitive inhibition.
Vergleich Mit ähnlichen Verbindungen
4-Amino-N-(4-bromophenyl)benzenesulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring.
5-Amino-N-(4-chlorophenyl)naphthalene-1-sulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.
5-Amino-N-(4-methylphenyl)naphthalene-1-sulfonamide: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness:
- The presence of the naphthalene ring in 5-Amino-N-(4-bromophenyl)naphthalene-1-sulfonamide provides unique electronic and steric properties compared to benzene derivatives.
- The bromine atom offers distinct reactivity and potential for further functionalization compared to other halogens or substituents.
Eigenschaften
CAS-Nummer |
648899-03-0 |
|---|---|
Molekularformel |
C16H13BrN2O2S |
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
5-amino-N-(4-bromophenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H13BrN2O2S/c17-11-7-9-12(10-8-11)19-22(20,21)16-6-2-3-13-14(16)4-1-5-15(13)18/h1-10,19H,18H2 |
InChI-Schlüssel |
VEKOPNIBOSSEHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)Br)C(=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]-](/img/structure/B12587603.png)





![Ethanethioic acid, S-[7-(acetyloxy)heptyl] ester](/img/structure/B12587633.png)

![5h-7,9a-Epoxy-1h-pyrrolo[1,2-a]azepine](/img/structure/B12587655.png)

![S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12587662.png)
![1-[2-(Benzyloxy)-3,5-dimethylphenyl]ethan-1-one](/img/structure/B12587664.png)

